

Physicochemical Properties of Nedocromil: A Technical Guide

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Compound of Interest

Compound Name:	2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
CAS No.:	1509833-30-0
Cat. No.:	B2705376

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Executive Summary

Nedocromil sodium (Disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate) is a pyranoquinoline derivative used primarily as a mast cell stabilizer in the treatment of asthma and allergic conjunctivitis.^{[1][2][3]} Unlike corticosteroids, its mechanism relies on the blockade of chloride channels, preventing the depolarization of modification of calcium flux in inflammatory cells.

This guide provides a rigorous analysis of the physicochemical properties that dictate its formulation stability, bioavailability, and solid-state behavior. Key findings include its complex hydration landscape (monohydrate ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

trihydrate

heptahemihydrate), its high aqueous solubility driven by its disodium salt nature, and its specific degradation pathways under hydrolytic stress.^[1]

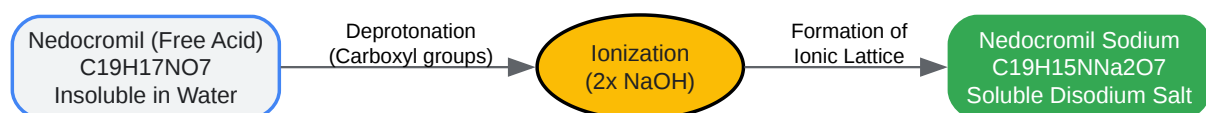
Molecular Architecture & Identification[1][4]

Nedocromil is most commonly utilized in its disodium salt form to ensure adequate aqueous solubility for inhalation and ophthalmic delivery.[1]

Parameter	Technical Specification
IUPAC Name	Disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate
Common Name	Nedocromil Sodium
CAS Number	69049-74-7
Molecular Formula	
Molecular Weight	415.3 g/mol
Chemical Class	Pyranoquinoline dicarboxylic acid salt
Appearance	Yellow powder

Structural Visualization

The following diagram illustrates the core chemical structure and the ionization pathway that leads to the active disodium form.



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Figure 1: Conversion of Nedocromil free acid to its therapeutically active disodium salt form.[1][2]

Core Physicochemical Profile

Solubility & Lipophilicity

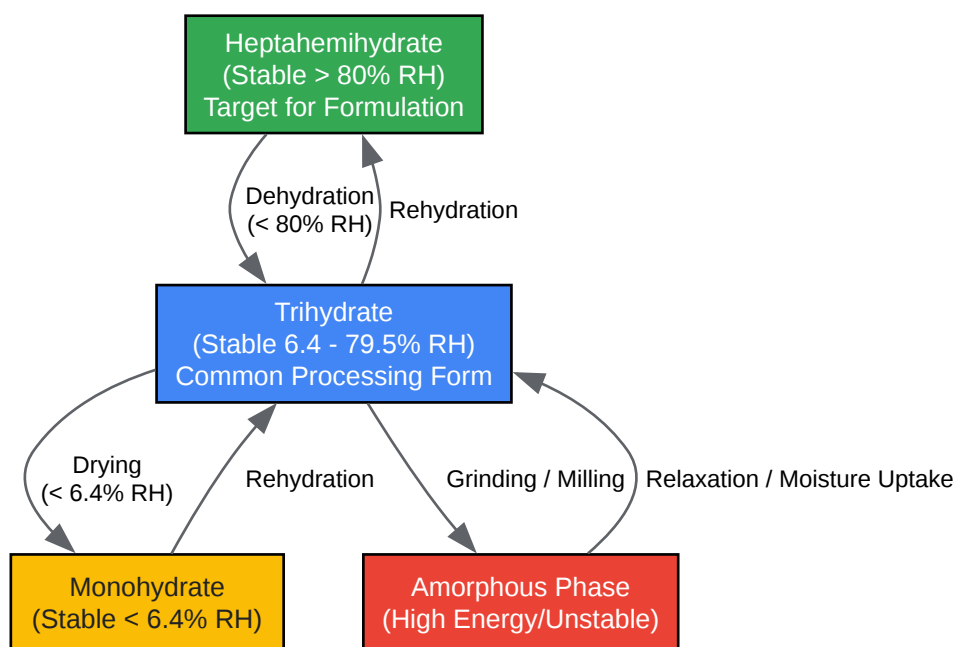
Nedocromil sodium is characterized by high hydrophilicity, a property that restricts its gastrointestinal absorption (bioavailability < 2%) but makes it ideal for localized delivery via inhalation or ophthalmic solutions.[1][2]

Property	Value / Description	Implication
Aqueous Solubility	~0.956 M (at 25°C)	Highly soluble; suitable for nebulizer solutions.[1][2]
Solubility in Organics	DMSO (20 mg/mL), Ethanol (30 mg/mL)	Limited solubility in non-polar solvents.[1][2]
Lipophilicity (LogP)	< 1.0 (Estimated)	Poor membrane permeability; requires paracellular transport or specific transporters.[1][2]
pKa	< 2.0 (Carboxylic acid moieties)	Exists as a dianion at physiological pH (7.4).[1][2]

Solid-State Characterization (Hydrates)

Nedocromil sodium exhibits "pseudopolymorphism," existing in multiple hydration states that interconvert based on relative humidity (RH).[1][2] Controlling the hydrate form is critical for processing (milling/micronization) and shelf-life stability.[1][2]

- Heptahemihydrate: The stable form at ambient conditions (>80% RH).[1][4]
- Trihydrate: Stable between 6.4% and 79.5% RH.[1][2][4]
- Monohydrate: Formed at very low humidity (<6.4% RH).[1][2]
- Amorphous: Generated upon aggressive dehydration or milling; thermodynamically unstable. [1][2]



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Figure 2: Humidity-dependent interconversion of Nedocromil Sodium hydrate forms.[1][2]

Stability & Degradation Pathways[1]

Nedocromil sodium is generally stable in the solid state if protected from moisture excursions that trigger hydrate shifts. In solution, however, it is susceptible to specific chemical degradation pathways.[1]

Primary Degradation Mechanisms[1][2]

- Hydrolysis (Impurity E): Under acidic or basic conditions, the pyranoquinoline ring system can undergo hydrolytic cleavage, particularly at the ester/amide linkages if present or decarboxylation of the carboxylic acid groups.
- Intramolecular Cyclization (Impurity D): Often driven by thermal stress or dehydration, leading to the formation of a condensed ring impurity.[1]

Photostability

Like many quinolone derivatives, Nedocromil can be sensitive to UV light.[1] Solutions should be protected from light to prevent photodegradation, which often manifests as discoloration

(yellowing to brown).[1][2]

Experimental Protocols

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Nedocromil Sodium while accounting for hydrate conversion.[1]

Reagents:

- Nedocromil Sodium (micronized).[1][2]
- Phosphate Buffered Saline (PBS) pH 7.4.[1][2]
- 0.1 N HCl and 0.1 N NaOH (for pH adjustment).

Workflow:

- Preparation: Add excess Nedocromil Sodium powder to 10 mL of PBS in a glass vial.
- Equilibration: Incubate the vial at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ in a shaking water bath for 24 hours.
 - Critical Step: Ensure solid phase remains present.[1] If all solid dissolves, add more.[1]
- Phase Separation: Filter the suspension through a $0.45\ \mu\text{m}$ PVDF syringe filter (pre-saturated to prevent adsorption).
- Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV (Detection wavelength: $\sim 254\ \text{nm}$ or $326\ \text{nm}$).
- Solid Phase Verification: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm the hydrate form (e.g., did it convert from Trihydrate to Heptahemihydrate during the assay?).

Protocol: pKa Determination via Potentiometric Titration

Objective: To determine the ionization constants of the dicarboxylic acid moieties.

Workflow:

- Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
- Sample Prep: Dissolve ~5 mg of Nedocromil Sodium in 20 mL of degassed water (ensure carbonate-free).
- Titration: Titrate with 0.1 M HCl to protonate the carboxylates fully (acidimetric), then back-titrate with 0.1 M KOH (alkalimetric).
- Calculation: Use the Bjerrum plot method to calculate pKa values from the inflection points of the titration curve.
 - Note: Due to the low pKa (< 2.0), accurate determination may require a co-solvent method (e.g., Methanol/Water) and extrapolation to zero organic solvent (Yasuda-Shedlovsky extrapolation).[\[1\]](#)[\[2\]](#)

Biopharmaceutical Implications[\[1\]](#)

- Inhalation Delivery: The high water solubility allows for the formulation of concentrated nebulizer solutions. However, the particle size of dry powder inhalers (DPI) must be strictly controlled. The Trihydrate is often preferred for milling because the Heptahemihydrate can be sticky or unstable during high-energy processing.[\[1\]](#)
- Permeability: The low LogP and anionic nature at physiological pH mean Nedocromil does not cross the blood-brain barrier and has negligible oral bioavailability.[\[1\]](#) This confines its therapeutic action to the local tissue (lung/eye) where it is applied, reducing systemic side effects.[\[1\]](#)

References

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